2-[5-amino-3-(1-benzofuran-2-yl)-1H-pyrazol-1-yl]ethan-1-ol
Overview
Description
“2-[5-amino-3-(1-benzofuran-2-yl)-1H-pyrazol-1-yl]ethan-1-ol” is a chemical compound with the molecular formula C13H13N3O2 . It is used in various fields such as material science and pharmaceutical intermediates .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra Performance Liquid Chromatography (UPLC) .Physical and Chemical Properties Analysis
The compound has a molecular weight of 243.26 and a predicted density of 1.41±0.1 g/cm3 . The boiling point is predicted to be 504.2±50.0 °C .Scientific Research Applications
Psychoactive Substances Research
Diuretic Activity of Benzofuran Derivatives
Research on novel diuretic agents like 3-amino-1-(3,4-dichloro-alpha-methyl-benzyl)-2-pyrazolin-5-one (BAY g 2821) explores the therapeutic applications of benzofuran and pyrazole compounds in treating conditions like cardiac decompensation. This study compares the efficacy and side effects of BAY g 2821 with other diuretics, highlighting the potential of these derivatives in medical treatments (Klein et al., 1977).
Toxicity and Exposure Studies
Investigations into the toxicological profiles and exposure risks of various benzofuran compounds provide valuable data on the environmental and occupational hazards posed by these chemicals. Studies like those analyzing the acute toxicity of novel psychoactive benzofurans or the detection of polycyclic aromatic hydrocarbon-DNA adducts in humans exposed to carcinogenic compounds in environments like coke ovens or foundries offer insights into the potential risks associated with exposure to benzofuran derivatives (Hofer et al., 2017).
Future Directions
Mechanism of Action
Target of Action
Benzofuran derivatives have been found to exhibit a wide range of biological activities, including antimicrobial and anticancer activities .
Biochemical Pathways
Many benzofuran derivatives have been found to interfere with various cellular processes, including cell growth and division , which could potentially involve a variety of biochemical pathways.
Result of Action
Some benzofuran derivatives have been found to have significant cell growth inhibitory effects in different types of cancer cells .
Biochemical Analysis
Properties
IUPAC Name |
2-[5-amino-3-(1-benzofuran-2-yl)pyrazol-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c14-13-8-10(15-16(13)5-6-17)12-7-9-3-1-2-4-11(9)18-12/h1-4,7-8,17H,5-6,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOUQZIQGNMJNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN(C(=C3)N)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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